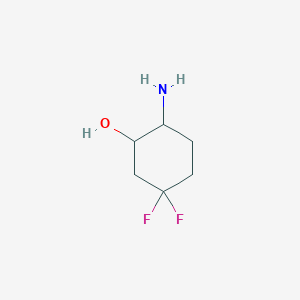
cis-3-Amino-1-methyl-cyclohexanol
Übersicht
Beschreibung
cis-3-Amino-1-methyl-cyclohexanol: is a compound of significant interest in organic chemistry due to its unique structural properties and potential applications. This compound is a type of amino alcohol, which are known for their biological and structural importance. Amino alcohols are key structural components in numerous natural products, potent drugs, and medicinal compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methyl-cyclohexanol typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Amino-1-methyl-cyclohexanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
cis-3-Amino-1-methyl-cyclohexanol has several applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which cis-3-Amino-1-methyl-cyclohexanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
trans-3-Amino-1-methyl-cyclohexanol: This is a stereoisomer of cis-3-Amino-1-methyl-cyclohexanol with different spatial arrangement of the amino and hydroxyl groups.
3-Amino-1-methyl-cyclohexanol: This compound can exist in both cis and trans forms, each with unique properties.
Uniqueness: The cis configuration of this compound provides distinct steric and electronic properties compared to its trans counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in asymmetric synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
(1S,3R)-3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

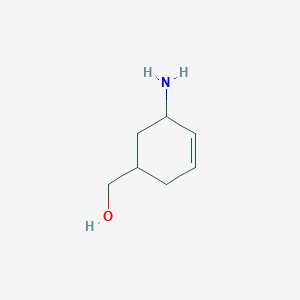


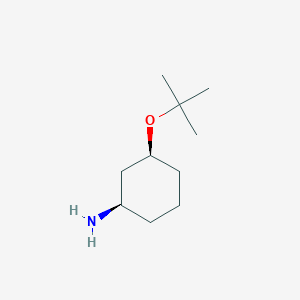


![(R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)
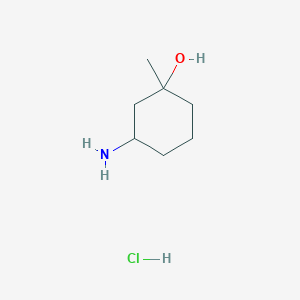
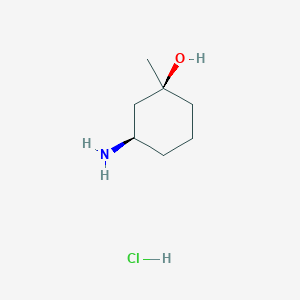

![2-Oxaspiro[4.5]decan-8-amine](/img/structure/B8187085.png)
![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)
